5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Description
5-tert-butyl 6-methyl 7-oxo-5-azaspiro[24]heptane-5,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Properties
CAS No. |
2648938-94-5 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The tert-butyl and methyl groups are introduced through alkylation reactions, while the oxo and dicarboxylate functionalities are incorporated via oxidation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors for cyclization, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include alkyl halides for alkylation and acyl chlorides for acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism by which 5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to selective binding and activity.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate: Similar structure but lacks the oxo group, leading to different reactivity and applications.
6-benzyl 5-tert-butyl 4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate: Contains a benzyl group, which can influence its chemical properties and biological activity.
Uniqueness
5-tert-butyl 6-methyl 7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is unique due to its combination of tert-butyl, methyl, oxo, and dicarboxylate groups within a spirocyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
